Cas no 84000-07-7 (Fmoc-N-Me-Ala-OH)

Fmoc-n-me-ala-oh, an n-fmoc-n-methyl amino acid, can be used in peptide coupling reactions
Fmoc-N-Me-Ala-OH structure
Fmoc-N-Me-Ala-OH structure
Fmoc-N-Me-Ala-OH
84000-07-7
C19H19NO4
325.358465433121
MFCD00153384
60639
57651027

Fmoc-N-Me-Ala-OH Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
    • FMOC-N-Me-Ala-OH
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
    • Fmoc-L-MeAla-OH
    • Fmoc-Nalpha-methyl-L-alanine
    • FMOC-N-Methyl-L-alanine
    • Fmoc-N-α-Methyl-L-alanine
    • Fmoc-MeAla-OH
    • N-Fmoc-N-methyl-L-alanine
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • N-fmoc-N-methylalanine
    • FMOC-N-methyl-alanine
    • PubChem18933
    • Fmoc-N-Methyl-Ala-OH
    • Fmoc-N-a-methyl-L-alanine
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propa
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)propanoic acid
    • +Expand
    • MFCD00153384
    • JOFHWKQIQLPZTC-LBPRGKRZSA-N
    • 1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
    • C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@@H](C)C(=O)O

Computed Properties

  • 325.13100
  • 1
  • 4
  • 5
  • 24
  • 458
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • nothing
  • 0
  • 66.8

Experimental Properties

  • 3.34040
  • 66.84000
  • Slightly soluble in water.
  • 156.0 to 160.0 deg-C
  • Beige powder
  • (mg/m1)
  • -18.5 º (c=1,DMF)
  • [α]20/D −18.5±1°, c = 1% in DMF
  • 1.2620

Fmoc-N-Me-Ala-OH Security Information

Fmoc-N-Me-Ala-OH Customs Data

  • 2922509090
  • China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-N-Me-Ala-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035ES-1g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
1g
$8.00 2024-04-21
A2B Chem LLC
AB46180-1g
Fmoc-N-methyl-L-Alanine
84000-07-7 97%
1g
$7.00 2024-04-19
AAPPTec
MFA101-1g
Fmoc-MeAla-OH
84000-07-7
1g
$45.00 2024-07-19
Ambeed
A158676-1g
Fmoc-N-Me-Ala-OH
84000-07-7 97%
1g
$9.0 2024-07-24
Crysdot LLC
CD21002218-100g
Fmoc-N-Me-Ala-OH
84000-07-7 97+%
100g
$446 2024-07-18
Enamine
EN300-766018-1.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
84000-07-7 95%
1.0g
$19.0 2024-05-22
eNovation Chemicals LLC
D913429-25g
N-Fmoc-N-methyl-L-alanine
84000-07-7 98%
25g
$100 2022-09-06
Key Organics Ltd
DS-1128-1MG
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
84000-07-7 >95%
1mg
£37.00 2023-09-07
MedChemExpress
HY-W008235-100mg
Fmoc-N-Me-Ala-OH
84000-07-7 ≥97.0%
100mg
¥500 2023-08-31
TargetMol Chemicals
TP1437-100 mg
Fmoc-N-Me-Ala-OH
84000-07-7 99.45%
100MG
¥ 480 2023-07-11

Fmoc-N-Me-Ala-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Reference
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Structure activity relationship study of callipeltin B for the cytotoxic activity
Kikuchi, Mari; et al, Peptide Science, 2013, 49, 145-148

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Solid phase total synthesis of callipeltin E isolated from marine sponge Latrunculia sp.
Kikuchi, Mari; et al, Tetrahedron Letters, 2011, 52(30), 3872-3875

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  30 min, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  10 h, rt
Reference
Total synthesis of proposed structure of coibamide A, a highly N- and O-methylated cytotoxic marine cyclodepsipeptide
He, Wei; et al, Tetrahedron Letters, 2014, 55(44), 6109-6112

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt; 1 h, reflux
1.2 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  0 °C; 7 h, rt
Reference
Total synthesis of hytramycin V, an antibiotic cyclopeptide
Inaba, Tetsuya; et al, Bulletin of the Chemical Society of Japan, 2021, 94(7), 1922-1930

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Reference
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  20 min
Reference
Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor
Kaur, Harveen; et al, Organic Letters, 2015, 17(3), 492-495

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Fmoc-N-Me-Ala-OH Raw materials

Fmoc-N-Me-Ala-OH Preparation Products

Fmoc-N-Me-Ala-OH Suppliers

Go Top Peptide Biotech
Audited Supplier Audited Supplier
(CAS:84000-07-7)
SHEN YONG GANG
13735575465
Sales@gotopbio.com
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84000-07-7)
MO HANG QI
17002132182
3146474380@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84000-07-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84000-07-7)
A LA DING
anhua.mao@aladdin-e.com

Fmoc-N-Me-Ala-OH Related Literature

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